![molecular formula C24H41NO2 B12527284 1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- CAS No. 676438-14-5](/img/structure/B12527284.png)
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- is an organic compound with a complex structure It is characterized by the presence of a phenyl group attached to a propanone backbone, which is further substituted with an ethyl group containing a hydroxy and pentyloctyl chain
Preparation Methods
The synthesis of 1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- involves multiple steps. One common method includes the following steps:
Formation of the Propanone Backbone: The initial step involves the preparation of the propanone backbone through a reaction between acetone and benzaldehyde under basic conditions.
Substitution with Ethyl Group: The next step involves the substitution of the propanone backbone with an ethyl group. This can be achieved through a nucleophilic substitution reaction using ethyl bromide.
Addition of Hydroxy and Pentyloctyl Chain: The final step involves the addition of the hydroxy and pentyloctyl chain to the ethyl group. This can be done through a series of reactions, including hydrolysis and alkylation.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- can be compared with similar compounds, such as:
1-Propanone, 3-hydroxy-1-phenyl-: This compound lacks the ethyl and pentyloctyl substitutions, making it less complex and potentially less versatile in its applications.
1-Propanone, 1-phenyl-:
Properties
CAS No. |
676438-14-5 |
|---|---|
Molecular Formula |
C24H41NO2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
3-[ethyl-(3-hydroxy-3-pentyloctyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C24H41NO2/c1-4-7-12-17-24(27,18-13-8-5-2)19-21-25(6-3)20-16-23(26)22-14-10-9-11-15-22/h9-11,14-15,27H,4-8,12-13,16-21H2,1-3H3 |
InChI Key |
DXCHEYXCXJWEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(CCN(CC)CCC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


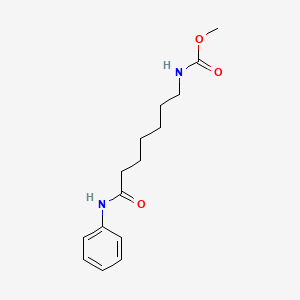
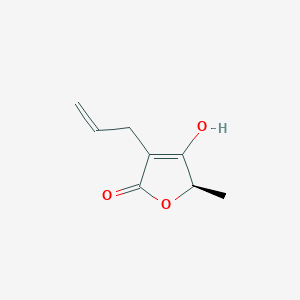

![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
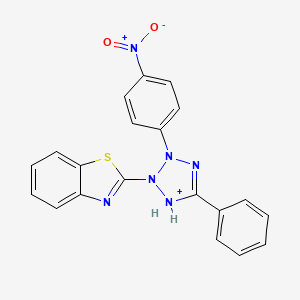
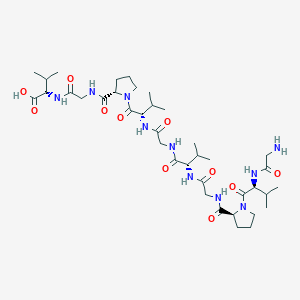

![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
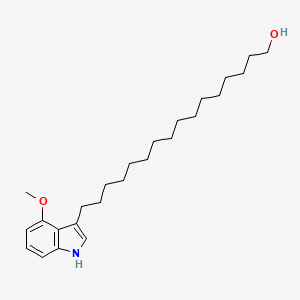
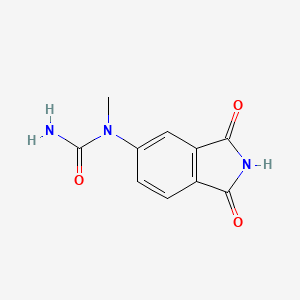
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
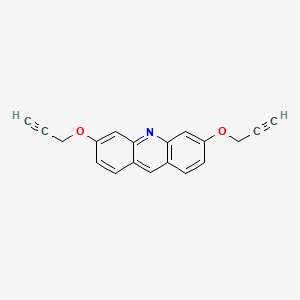
![[3,5-Bis(4-methylphenyl)phenyl]boronic acid](/img/structure/B12527268.png)
